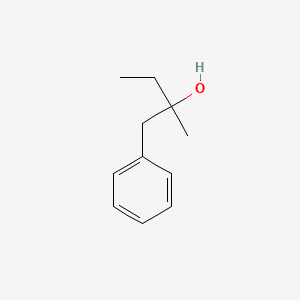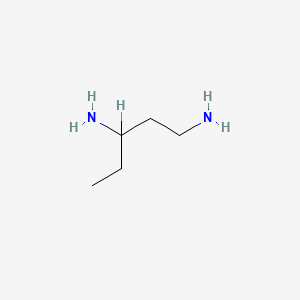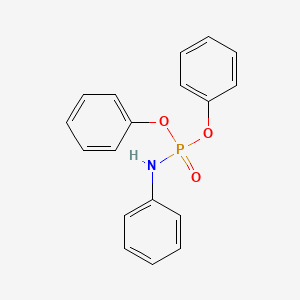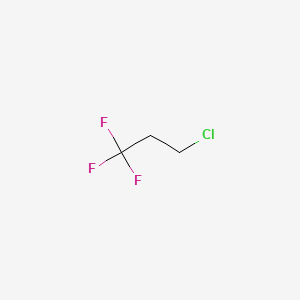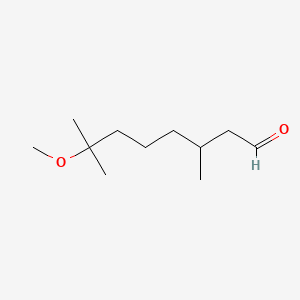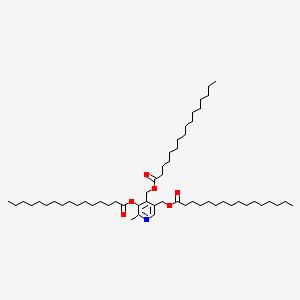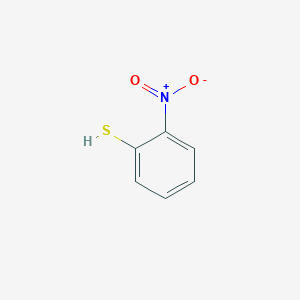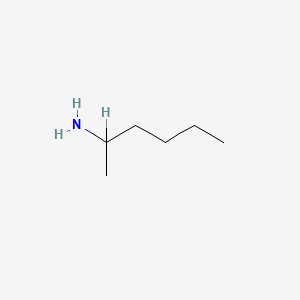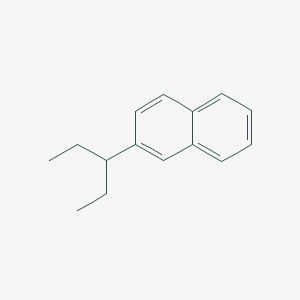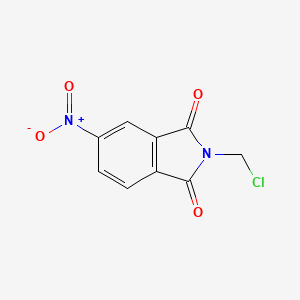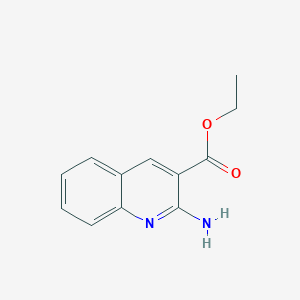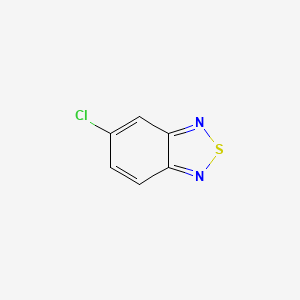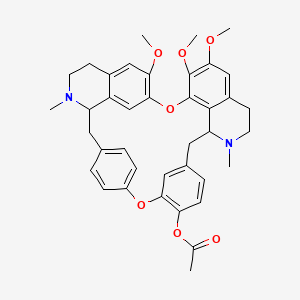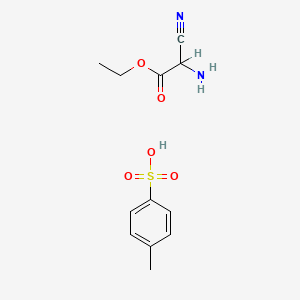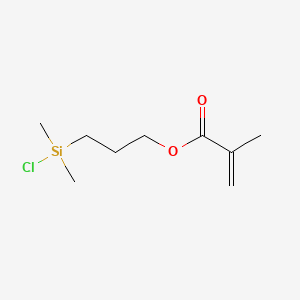
3-(氯二甲基甲硅烷基)丙烯酸甲酯
描述
3-(Chlorodimethylsilyl)propyl methacrylate (CAS RN: 24636-31-5) is a versatile chemical compound that serves as a plasticizer and electrode material . It is commonly used in research and industrial applications . This compound has been found to have various properties and uses .
Molecular Structure Analysis
The molecular formula of 3-(Chlorodimethylsilyl)propyl methacrylate is C9H17ClO2Si . Its molecular weight is 220.77 .Physical And Chemical Properties Analysis
3-(Chlorodimethylsilyl)propyl methacrylate is a colorless to almost colorless clear liquid . . The boiling point is 82 °C/2 mmHg , and the flash point is 85 °C . The specific gravity is 1.01 , and the refractive index is 1.45 .科学研究应用
Application 1: Tissue Engineering Scaffolds
- Summary of Application: This compound is used in the synthesis of scaffolds for tissue engineering. Specifically, it’s used to create a macroporous scaffold for sophisticated bone replacement .
- Methods of Application: The scaffold is synthesized via the reaction of 3-(trimethoxysilyl)propyl methacrylate and the trifluoromethanesulfonate–POSS salt . The microstructural properties of the scaffold are evaluated using X-ray microcomputed tomography (micro-CT) and nanoindentation tests .
- Results or Outcomes: The results show that the chemical composition, structural dimensions, topography, and microstructural properties of the scaffold fulfill the potential requirements for hard-tissue engineering .
Application 2: Hydrogel Formation
- Summary of Application: 3-(trimethoxysilyl)propyl methacrylate is used in the synthesis of hydrogels, specifically in combination with N-vinyl pyrrolidone . These hydrogels have potential use in various biomedical applications .
- Methods of Application: The hydrogels are prepared by bulk polymerization to high conversion using BPO as an initiator . The copolymers are characterized by FTIR .
- Results or Outcomes: The properties of the prepared hydrogels are fit with the standard properties of materials which should be used for contact lenses .
Application 3: Microencapsulation
- Summary of Application: This compound is used in the synthesis of microencapsulated phase-change materials (MicroPCMs). These materials have potential applications in thermal energy storage, thermal management, and temperature regulation .
- Methods of Application: MicroPCMs are synthesized using 3-(trimethoxysilyl) propyl methacrylate (MPS) and methyl methacrylate (MMA) as raw materials for hybrid shells, and n-octadecane as core materials .
- Results or Outcomes: The performance of the MicroPCMs can be influenced by the mass ratio of MMA–MPS, hydrolysis of MPS, and polymerization temperature .
Application 4: Microencapsulation
- Summary of Application: This compound is used in the synthesis of microencapsulated phase-change materials (MicroPCMs). These materials have potential applications in thermal energy storage, thermal management, and temperature regulation .
- Methods of Application: MicroPCMs are synthesized using 3-(trimethoxysilyl) propyl methacrylate (MPS) and methyl methacrylate (MMA) as raw materials for hybrid shells, and n-octadecane as core materials .
- Results or Outcomes: The performance of the MicroPCMs can be influenced by the mass ratio of MMA–MPS, hydrolysis of MPS, and polymerization temperature .
安全和危害
3-(Chlorodimethylsilyl)propyl methacrylate is classified as dangerous . It causes severe skin burns and eye damage (H314), is a combustible liquid (H227), and may be corrosive to metals (H290) . It should be stored in a well-ventilated place and kept cool . It should be stored in a corrosion-resistant or corrosion-resistant lined container . It should be locked up for storage .
属性
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2Si/c1-8(2)9(11)12-6-5-7-13(3,4)10/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQXCDUCLYWRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884655 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodimethylsilyl)propyl methacrylate | |
CAS RN |
24636-31-5 | |
| Record name | (Methacryloxypropyl)dimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24636-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorodimethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLCHLOROSILYL)PROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV77A3NAU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



